3-Nitro-1-vinylpyrazolecarboxylic acid
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Overview
Description
3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones. This process can be carried out under mild conditions, often using catalysts such as transition metals or photoredox catalysts . One common method involves the use of Amberlyst-70 as a heterogeneous catalyst, which offers eco-friendly attributes and a simple reaction workup .
Industrial Production Methods
Industrial production of pyrazole derivatives, including 3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid, often employs one-pot multicomponent processes and novel reactants to achieve high yields and efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Common reducing agents include hydrogen gas in the presence of catalysts like palladium or ruthenium.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, oxygen
Reduction: Hydrogen gas, palladium, ruthenium
Substitution: Aryl halides, copper powder, potassium tert-butoxide
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism by which 3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Properties
CAS No. |
77492-93-4 |
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Molecular Formula |
C6H5N3O4 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
4-ethenyl-3-nitropyrazole-1-carboxylic acid |
InChI |
InChI=1S/C6H5N3O4/c1-2-4-3-8(6(10)11)7-5(4)9(12)13/h2-3H,1H2,(H,10,11) |
InChI Key |
ODEIDDPIGPMSJU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN(N=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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